

# How to solubilize and store CB-839 for in vivo experiments

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: CB-839 (Telaglenastat)

This technical support center provides guidance on the solubilization and storage of CB-839 for in vivo experiments, addressing common challenges researchers may encounter.

# **Frequently Asked Questions (FAQs)**

Q1: What is the recommended method for storing CB-839 powder?

A1: CB-839 in its solid, crystalline form should be stored at -20°C.[1][2][3] Under these conditions, it is stable for at least four years.[1][3]

Q2: How should I prepare and store stock solutions of CB-839?

A2: For stock solutions, it is recommended to dissolve CB-839 in an organic solvent like DMSO.[2][3][4] CB-839 is soluble in DMSO at concentrations up to 100 mM.[4] These stock solutions can be stored at -20°C for several months or at -80°C for up to one year.[2][4] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[4]

Q3: Can I store CB-839 in an aqueous solution?



A3: It is not recommended to store CB-839 in aqueous solutions for extended periods. Aqueous preparations should be made fresh on the day of use and should not be stored for more than one day.[3] CB-839 is sparingly soluble in aqueous buffers.[3]

Q4: What are the suggested vehicles for formulating CB-839 for in vivo oral administration?

A4: Several vehicles have been successfully used for the oral delivery of CB-839 in animal models. These include:

- A solution of 25% (w/v) hydroxypropyl-β-cyclodextrin (HPBCD) in 10 mmol/L citrate, pH 2.[5]
- A mixture of DMSO and sunflower oil.[6]
- A homogeneous suspension in carboxymethyl cellulose sodium (CMC-Na).[4]

Q5: What is a suitable formulation for intraperitoneal (IP) injection of CB-839?

A5: While oral administration is more common for CB-839 due to its bioavailability, a suggested formulation for injection involves dissolving the compound in a mixture of 5% DMSO and 95% corn oil.[4]

# **Troubleshooting Guide**

Issue 1: CB-839 is not dissolving in my chosen vehicle.

- Possible Cause: CB-839 has poor aqueous solubility.[7] Direct dissolution in aqueous buffers like PBS will be challenging.
- Solution:
  - Use of a Co-solvent: First, dissolve CB-839 in a small amount of DMSO to create a concentrated stock solution.[3] This stock can then be further diluted with the final aqueous vehicle. For instance, a 1:2 solution of DMSO:PBS has been shown to achieve a solubility of approximately 0.33 mg/mL.[3]
  - Sonication and Warming: Gentle warming to 37°C or brief sonication can aid in the dissolution of CB-839 in organic solvents like DMSO.[2]

## Troubleshooting & Optimization





 Vehicle Selection: For higher concentrations needed for in vivo studies, consider using vehicles known to be effective, such as 25% HPBCD or oil-based formulations.[5][6]

Issue 2: The prepared CB-839 formulation appears to have precipitated out of solution.

- Possible Cause: The solubility limit of CB-839 in the final formulation has been exceeded, or the solution has been stored improperly.
- Solution:
  - Fresh Preparation: Always prepare the final dosing solution fresh before each experiment.
     [6] Aqueous dilutions, in particular, are not stable.
  - Formulation Check: Ensure the ratio of the initial solvent (e.g., DMSO) to the final vehicle
    is appropriate to maintain solubility. If precipitation occurs upon dilution, you may need to
    adjust the formulation, for example, by using a different vehicle system like a suspension
    in CMC-Na or a cyclodextrin-based solution.[4][5]
  - Suspension Formulation: If a true solution is not achievable at the desired concentration, consider preparing a homogeneous suspension. Formulations with CMC-Na or a combination of DMSO, PEG300, Tween 80, and saline can be used for this purpose.[4][8]

Issue 3: Inconsistent results are observed between different in vivo experiments.

- Possible Cause: Variability in the preparation of the dosing solution or degradation of the compound.
- Solution:
  - Standardized Protocol: Adhere strictly to a standardized protocol for the preparation of the CB-839 formulation for all experiments.
  - Fresh Solutions: As emphasized, always use freshly prepared dosing solutions to avoid issues with compound degradation or precipitation over time.
  - Homogeneity of Suspensions: If using a suspension, ensure it is thoroughly mixed and homogeneous before each animal is dosed to guarantee consistent administration of the



compound.

## **Data Presentation**

Table 1: Solubility of CB-839 in Various Solvents

| Solvent/Vehicle       | Solubility                                | Reference |
|-----------------------|-------------------------------------------|-----------|
| DMSO                  | ≥28.6 mg/mL[2], 100 mM,<br>121.3 mg/mL[8] | [2][8]    |
| Dimethyl formamide    | ~10 mg/mL[3]                              | [3]       |
| 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL[3]                            | [3]       |
| Water                 | Insoluble[2][9], 0.00151<br>mg/mL[7]      | [2][7][9] |
| Ethanol               | Insoluble[2]                              | [2]       |

Table 2: Example In Vivo Formulations for CB-839



| Administration<br>Route | Vehicle<br>Composition                                    | Final<br>Concentration    | Animal Model  | Reference |
|-------------------------|-----------------------------------------------------------|---------------------------|---------------|-----------|
| Oral Gavage             | 25% (w/v)<br>HPBCD in 10<br>mmol/L citrate,<br>pH 2       | 20 mg/mL                  | Mice          | [5][10]   |
| Oral Gavage             | DMSO and sunflower oil                                    | 20 mg/mL                  | Mice          | [6]       |
| Oral<br>Administration  | CMC-Na                                                    | ≥5 mg/mL<br>(suspension)  | Not specified | [4]       |
| Injection               | 5% DMSO +<br>95% Corn oil                                 | Not specified             | Not specified | [4]       |
| Not Specified           | 10% DMSO +<br>40% PEG300 +<br>5% Tween 80 +<br>45% Saline | 9.3 mg/mL<br>(suspension) | Not specified | [8]       |

# **Experimental Protocols**

Protocol 1: Preparation of CB-839 in HPBCD for Oral Administration

- Prepare a 10 mmol/L citrate buffer and adjust the pH to 2.0.
- Weigh out the required amount of hydroxypropyl-β-cyclodextrin (HPBCD) to make a 25% (w/v) solution in the citrate buffer.
- Dissolve the HPBCD in the citrate buffer. This may require stirring.
- Weigh the required amount of CB-839 powder.
- Gradually add the CB-839 powder to the HPBCD solution while stirring to achieve the desired final concentration (e.g., 20 mg/mL).
- Ensure the solution is clear and the CB-839 is fully dissolved before administration.



#### Protocol 2: Preparation of CB-839 in DMSO and Oil for Oral Gavage

- Weigh the required amount of CB-839 powder.
- Dissolve the CB-839 in a minimal amount of DMSO to create a concentrated stock.
- In a separate tube, measure the required volume of sunflower oil (or corn oil).
- Add the CB-839/DMSO stock solution to the oil and vortex thoroughly to ensure a uniform mixture.
- Prepare this formulation fresh before administration.

### **Visualizations**



#### CB-839 In Vivo Formulation Workflow



Click to download full resolution via product page

Caption: Workflow for preparing CB-839 for in vivo experiments.





Click to download full resolution via product page

Caption: Decision tree for troubleshooting CB-839 solubility.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ashpublications.org [ashpublications.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Telaglenastat | CB 839 | GLS1 inhibitor | TargetMol [targetmol.com]
- 9. medkoo.com [medkoo.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [How to solubilize and store CB-839 for in vivo experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671973#how-to-solubilize-and-store-cb-839-for-in-vivo-experiments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com